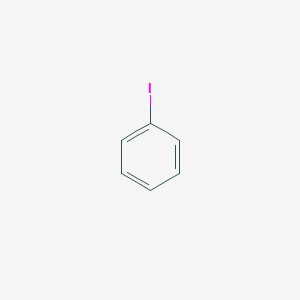

Iodobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHMUERNLJLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I | |

| Record name | iodobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060452 | |

| Record name | Benzene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

188.4 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

77 °C (171 °F) - closed cup | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol; slightly soluble in ether, DMSO, Miscible with acetone, benzene, carbon tetrachloride, and ligroin, In water, 340 mg/L at 30 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.808 g/cu cm at 20 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.06 mm Hg at 25 °C (extrapolated) | |

| Record name | Iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

591-50-4 | |

| Record name | Iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HK5L7YBBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.3 °C | |

| Record name | Iodobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Evolution of Research Applications

The journey of iodobenzene in chemical research began with its initial use as a fundamental building block and reagent. The first synthesis of a polyvalent organoiodine compound, (dichloroiodo)benzene, was reported in 1886. wiley-vch.de This was followed by the preparation of other key iodine(III) and iodine(V) compounds, such as (diacetoxyiodo)benzene (B116549), iodosylbenzene, and iodylbenzene, in the late 19th century. wiley-vch.de Early research focused on understanding its basic reactivity, such as its involvement in electrophilic aromatic substitution and the formation of the Grignard reagent, phenylmagnesium iodide. chemicalbook.com

The latter half of the 20th century witnessed a significant surge in interest in organoiodine chemistry. wiley-vch.de Researchers began to uncover the potential of hypervalent iodine compounds, which are derivatives of iodobenzene where the iodine atom has a higher oxidation state. arkat-usa.org These hypervalent iodine reagents, such as iodosylbenzene and (diacetoxyiodo)benzene (PIDA), were found to be mild and selective oxidizing agents, opening up new avenues for chemical transformations. arkat-usa.orgwikipedia.orgmdpi.com

The evolution of iodobenzene's applications is marked by a shift from its use in stoichiometric reactions to its role in catalysis. wiley-vch.de Initially used in molar equivalents, chemists later developed methods to use iodobenzene and its derivatives in catalytic amounts, significantly improving the efficiency and sustainability of synthetic processes. wiley-vch.de This transition was a crucial step in establishing iodobenzene as a staple in the modern organic chemist's toolkit. Furthermore, the development of deuterated iodobenzene (Iodobenzene D5) has provided a valuable tool for mechanistic studies, allowing researchers to trace reaction pathways and intermediates through isotope labeling.

Significance of Iodobenzene in Modern Synthetic Methodologies

Electrochemical Synthesis Pathways

Electrosynthesis has emerged as a powerful and green alternative for the generation of hypervalent iodine reagents from iodobenzene and its derivatives. cardiff.ac.uknih.govresearchgate.net This approach utilizes electricity as a clean and traceless oxidant, eliminating the need for chemical oxidizing agents that generate stoichiometric waste products. cardiff.ac.uknih.govresearchgate.net The anodic oxidation of aryl iodides can be performed under either galvanostatic (constant current) or potentiostatic (constant potential) conditions in both divided and undivided electrochemical cells. researchgate.net

Anodic Oxidation for Hypervalent Iodine Reagent Generation

The electrochemical oxidation of iodoarenes at an anode is a primary method for generating hypervalent iodine(III) and iodine(V) reagents. cardiff.ac.uknsf.gov This process involves the removal of two electrons from the iodine atom of an iodoarene, leading to the formation of a highly reactive λ³-iodane species. chinesechemsoc.org The stability and nature of the resulting hypervalent iodine compound are dependent on the solvent and the supporting electrolyte used in the electrochemical cell. cardiff.ac.uknsf.gov

For instance, the anodic oxidation of iodobenzene in the presence of trifluoroethanol (TFE) can produce [bis(trifluoroethoxy)iodo]benzene, a versatile reagent comparable in reactivity to commercially available (diacetoxyiodo)benzene. cardiff.ac.uk Similarly, electrolysis in the presence of fluoride (B91410) sources like Et₃N•5HF allows for the synthesis of (difluoroiodo)arenes. nsf.gov The first reported electrochemical synthesis of a hypervalent I(III) reagent dates back to 1960, where iodobenzene was anodically oxidized in the presence of silver fluoride (AgF) to generate (difluoroiodo)benzene. nsf.gov

The generation of diaryliodonium salts, another important class of hypervalent iodine reagents, can also be achieved electrochemically. The potentiostatic oxidation of iodobenzene in an acetonitrile (B52724) solution containing lithium perchlorate (B79767) results in the formation of 4-iodophenyliodonium perchlorate. cardiff.ac.uk When this reaction is carried out in the presence of another aromatic compound, such as benzene (B151609), the corresponding diaryliodonium salts are formed as the major products. cardiff.ac.uk

Table 1: Examples of Electrochemically Generated Hypervalent Iodine Reagents from Iodobenzene

| Starting Material | Electrolysis Conditions | Product |

|---|---|---|

| Iodobenzene | Anodic oxidation in AgF | (Difluoroiodo)benzene nsf.gov |

| Iodobenzene | Potentiostatic oxidation (1.65 V) in LiClO₄/CH₃CN | 4-Iodophenyliodonium perchlorate cardiff.ac.uk |

| Iodobenzene & Benzene | Anodic oxidation in LiClO₄/CH₃CN | Diphenyliodonium (B167342) perchlorate cardiff.ac.uk |

| Iodobenzene | Anodic oxidation in trifluoroethanol (TFE) | [Bis(trifluoroethoxy)iodo]benzene cardiff.ac.uk |

| 4-Iodotoluene | Potentiostatic electrolysis (1.5 V) in Et₃N•5HF/MeCN | 4-(Difluoroiodo)toluene nsf.gov |

Mechanistic Aspects of Anodic Oxidation in Iodoarene Functionalization

The mechanism of anodic oxidation of iodoarenes is a subject of detailed study. It is generally accepted that the process initiates with the oxidation of the iodoarene at the anode to form a radical cation. researchgate.net This transient species can then undergo further oxidation or react with nucleophiles present in the reaction medium.

Kinetic and polarographic studies of the anodic oxidation of iodobenzene in the presence of benzene have provided insights into the formation of diaryliodonium salts. cardiff.ac.uk These studies suggest that the oxidation of the aryl iodide precedes the coupling reaction with benzene. cardiff.ac.uk The rates of formation of the symmetrical (4-iodophenyliodonium salt) and unsymmetrical (diphenyliodonium salt) products can be influenced by the nature of the anode material, with gold anodes showing a lack of selectivity in the coupling reaction. cardiff.ac.uk

In the context of C-H functionalization, mechanistic investigations have shown that the anodic oxidation of iodoarenes can lead to the in-situ formation of stable hypervalent iodine intermediates, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). chinesechemsoc.org This electrochemically generated PIFA can then act as an oxidant and mediator in subsequent chemical transformations. chinesechemsoc.org For example, in the coupling of iodobenzene with enolates, the iodoarene undergoes a two-electron transfer via anodic oxidation to furnish PIFA, which then reacts with the enolate to yield the final product. chinesechemsoc.org Computational studies have complemented these experimental findings, indicating that the oxidation potential of iodobenzene is lower than that of other components in certain catalytic systems, supporting the role of anodically generated hypervalent iodine intermediates. nsf.gov

Flow Chemistry Approaches to Iodobenzene Derivatives

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages for the synthesis of iodobenzene derivatives, including enhanced safety, improved heat and mass transfer, and scalability. nsf.govchemrxiv.orgnih.gov This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions with high precision. ineosopen.org

Continuous Flow Synthesis of Iodonium (B1229267) Trifluoroacetates and Other Iodonium Salts

Continuous flow reactors have been successfully employed for the synthesis of diaryliodonium salts. chemrxiv.orgnih.govnih.govresearchgate.net A multi-step continuous-flow procedure has been developed for the generation of cyclic six-membered diaryliodonium salts, which represents a significant improvement over traditional batch methods in terms of scalability and atom economy. chemrxiv.orgnih.govnih.govresearchgate.netvapourtec.com This process often involves an initial acid-catalyzed Friedel-Crafts alkylation followed by an anodic oxidative cyclization in a flow electrochemical reactor. nih.govresearchgate.net

The synthesis of iodonium trifluoroacetates has also been achieved using a simple flow reactor packed with a cartridge containing Oxone, a stable and safe oxidizing agent. researchgate.net This method allows for the direct oxidation of iodoarenes to the corresponding [bis(trifluoroacetoxy)iodo]arenes under continuous flow conditions. researchgate.net Furthermore, a generic method for synthesizing bench-stable hypervalent iodine reagents via anodic oxidation followed by ligand exchange has been developed in an electrochemical flow reactor. researchgate.net In this system, iodoarene precursors are first anodically oxidized in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). The resulting unstable (dialkoxyiodo)arenes are then converted to stable reagents such as (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) by ligand exchange with the appropriate acids in the continuous flow system. researchgate.net

Table 2: Optimization of Anodic Oxidative Cyclization in Flow

| Entry | Solvent | Current (mA) | Yield (%) |

|---|---|---|---|

| 1 | CH₂Cl₂ | 32 (2.0 F) | 49 researchgate.net |

| 2 | MeNO₂ | 32 (2.0 F) | 48 nih.gov |

| 3 | MeNO₂/TFE | 32 (2.0 F) | 63 nih.gov |

Reaction conditions: Performed in a Vapourtec Ion electrochemical flow reactor with a glassy carbon anode and a Pt cathode.

Microfluidic Reactor Applications in Iodobenzene Reactions

Microfluidic reactors, which are a subset of flow chemistry systems with channel dimensions in the sub-millimeter range, offer even more precise control over reaction parameters. ineosopen.orgki.seresearchgate.net The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, which is beneficial for highly exothermic or rapid reactions. ineosopen.orgclockss.org

Microfluidic systems have been utilized for various reactions involving iodobenzene derivatives. For example, a continuous flow synthesis of 2-arylbenzimidazoles from phenylenediamines and aromatic aldehydes has been developed using a microfluidic chip reactor with iodobenzene diacetate (IBD) as the oxidant. clockss.org This method provides high yields of the desired products within a short residence time of 3 minutes under mild conditions, demonstrating the enhanced efficiency and selectivity achievable in microreactors compared to batch systems. clockss.org

The Heck reaction, a palladium-catalyzed cross-coupling of aryl halides with alkenes, has also been successfully performed in microfluidic reactors. The coupling of iodobenzene with methyl acrylate (B77674) has been demonstrated in a fluoropolymer-coated PDMS microfluidic device, highlighting the potential of these systems for performing important carbon-carbon bond-forming reactions. researchgate.netacs.org The use of segmented flow in microreactors can further enhance reaction efficiency and minimize catalyst decomposition. acs.org

Green Chemistry Principles in Iodobenzene Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of iodobenzene and its derivatives. mdpi.comtaylorandfrancis.comacs.org

Electrochemical methods for generating hypervalent iodine reagents are inherently green as they replace stoichiometric chemical oxidants with electricity. cardiff.ac.uknih.govresearchgate.net This approach minimizes waste generation, as the primary byproduct is often molecular hydrogen at the cathode. nih.gov The ability to perform these reactions in more environmentally benign solvents further enhances their green credentials. scielo.org.mx

Flow chemistry and microfluidic systems also contribute to greener synthetic routes. nih.govresearchgate.net The precise control over reaction conditions in these systems often leads to higher yields and selectivities, reducing the formation of byproducts and simplifying purification processes. clockss.orgscielo.org.mx The reduced reaction volumes in microreactors also minimize solvent usage and improve safety, especially when dealing with hazardous materials. ineosopen.org

Furthermore, the development of catalytic reactions that utilize iodobenzene derivatives embodies the green chemistry principle of catalysis over stoichiometric reagents. acs.orgscielo.org.mx For instance, the use of catalytic amounts of iodoarenes in conjunction with a co-catalyst for C-H functionalization, where the hypervalent iodine species is regenerated electrochemically, represents a highly sustainable and atom-economical approach. nih.gov The use of water as a solvent or co-solvent in reactions like the Suzuki cross-coupling involving iodobenzene further illustrates the application of green chemistry principles. taylorandfrancis.comscielo.org.mx

Sustainable Oxidants for Hypervalent Iodine Reagent Generation

Synthesis of Key Iodobenzene-Based Reagents

The versatility of iodobenzene as a precursor is evident in the synthesis of a wide array of hypervalent iodine reagents. These reagents are instrumental in various oxidative transformations in organic synthesis.

Phenyliodine(III) diacetate, commonly known as (diacetoxyiodo)benzene or PIDA, is a widely used hypervalent iodine(III) reagent. wikipedia.orgseemafinechem.com It was first synthesized by Conrad Willgerodt in 1886 by reacting iodobenzene with a mixture of acetic acid and peracetic acid. wikipedia.orgmdpi.com

Current synthetic methods often involve the oxidative diacetoxylation of iodobenzene in acetic acid using various oxidants such as sodium perborate (B1237305), potassium peroxodisulfate, or m-chloroperoxybenzoic acid. arkat-usa.orgmdpi.com A particularly straightforward method involves the oxidation of iodobenzene with sodium perborate in acetic acid. arkat-usa.org PIDA can also be prepared from iodosobenzene (B1197198) by reacting it with glacial acetic acid. wikipedia.org

PIDA is a white, crystalline solid that is soluble in solvents like acetic acid, acetonitrile, and dichloromethane. wikipedia.orgsigmaaldrich.com It is valued for its stability and selectivity as an oxidizing agent in numerous organic transformations. seemafinechem.com

Iodobenzene dichloride (PhICl₂) is a T-shaped molecule where the iodine atom is in a +3 oxidation state. wikipedia.orgwikipedia.org It is not commercially available due to its instability and is typically prepared fresh. wikipedia.org The standard synthesis involves passing dry chlorine gas through a solution of iodobenzene in chloroform, from which the product precipitates as yellow crystals. wikipedia.orgorgsyn.org An alternative in situ generation method uses sodium hypochlorite (B82951) and hydrochloric acid. wikipedia.orgthieme-connect.com

This reagent is a useful chlorinating and oxidizing agent. wikipedia.orgontosight.ai It can be used for the selective chlorination of alkenes and alkynes. wikipedia.org For example, it reacts with unsaturated hydrocarbons to give the same products as chlorine addition. thieme-connect.com In the presence of ethylene (B1197577) glycol, it can convert ketones into their corresponding α-chloroketone acetals. thieme-connect.com Iodobenzene dichloride hydrolyzes in basic solutions to form iodosobenzene (PhIO) and can be oxidized to iodoxybenzene (B1195256) (PhIO₂). wikipedia.org

[Hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's Reagent, is a commercially available and highly useful reagent for the α-functionalization of carbonyl compounds, particularly the α-tosyloxylation of ketones. organic-chemistry.orgresearchgate.net It can be synthesized by reacting iodosylbenzene with p-toluenesulfonic acid. researchgate.net

An alternative in situ generation involves the oxidation of iodobenzene with an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgnih.gov This method avoids the need to handle the polymeric and poorly soluble iodosylbenzene. nih.gov For instance, various ketones can be converted to α-tosyloxy ketones using mCPBA and p-TsOH with a catalytic amount of iodobenzene. organic-chemistry.org

HTIB is also generated in situ in electrochemical protocols, where iodobenzene is anodically oxidized in the presence of a tosylate source, further highlighting the move towards more sustainable synthetic methods. acs.org

The quest for new reactivity has driven the design and synthesis of novel hypervalent iodine reagents. nih.govrsc.org A significant recent development is the creation of a novel hypervalent iodine compound that contains both iodine(III) and iodine(V) moieties within the same structure. nih.govrsc.orgrsc.orgresearchgate.net

This unique oxidant was synthesized by reacting o-nitroiodobenzene with mCPBA in acetic acid. nih.govrsc.org The presence of the ortho-nitro group was found to be crucial for stabilizing this unusual mixed-valence structure. nih.govrsc.org A proposed mechanism for its formation involves the initial oxidation of o-nitroiodobenzene to an iodine(III) species, followed by an intermolecular reaction between two of these intermediates to form an iodine(III/III) species, which is then further oxidized to the final iodine(III/V) compound. rsc.org This novel reagent has demonstrated effectiveness in transformations that are not efficiently achieved with traditional hypervalent iodine reagents, such as the synthesis of 2-unsubstituted 2H-azirines. nih.govrsc.org

Iodobenzene in Catalytic Transformations and Mechanistic Investigations

Cross-Coupling Reactions Involving Iodobenzene

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical fragments with the aid of a metal catalyst. Iodobenzene is a frequently used aryl halide in these transformations due to its high reactivity.

Palladium-catalyzed cross-coupling reactions are cornerstone methods for the construction of complex organic molecules. nobelprize.org Iodobenzene is a common and highly reactive substrate in several of these named reactions.

The Heck reaction involves the coupling of an unsaturated halide, such as iodobenzene, with an alkene to create a substituted alkene. wikipedia.org The original report of this reaction by Mizoroki in 1971 described the coupling of iodobenzene and styrene (B11656) to form stilbene. wikipedia.org This reaction typically employs a palladium catalyst, a base, and is often carried out in a polar aprotic solvent. wikipedia.orgacs.org Studies have shown that the Heck coupling of iodobenzene with styrene can even proceed in supercritical water without a traditional metal catalyst, highlighting the inherent reactivity of iodobenzene under certain conditions. nih.govresearchgate.net The reaction of iodobenzene with various acrylates is also a common application of the Heck reaction. mdpi.com

The Sonogashira coupling is a cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction of iodobenzene with phenylacetylene (B144264) is a classic example of this transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgbeilstein-journals.org The high reactivity of the C-I bond allows for selective coupling; for instance, in a molecule containing both iodo and bromo substituents, the Sonogashira coupling will preferentially occur at the iodinated position. wikipedia.org

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organohalide using a palladium catalyst and a base. acs.org The coupling of iodobenzene with phenylboronic acid to form biphenyl (B1667301) is a representative example. acs.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nobelprize.orgacs.org The choice of solvent and base can significantly influence the efficiency of the Suzuki-Miyaura coupling of iodobenzene. acs.orgwhiterose.ac.uk

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions with Iodobenzene

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Base | Substituted Alkene (e.g., Stilbene) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Base | Arylalkyne (e.g., Diphenylacetylene) |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Phenylboronic Acid) | Pd(PPh₃)₄, Base | Biaryl (e.g., Biphenyl) |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving iodobenzene are critically dependent on the choice of ligands coordinated to the palladium center. Ligands can influence the solubility, stability, and catalytic activity of the palladium complex.

In the context of the Heck reaction , while some systems can proceed without added ligands, particularly with highly reactive substrates like iodobenzene, the use of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can often improve reaction rates and yields. rsc.orgscirp.org For instance, in the coupling of iodobenzene with acrylates, palladium nanoparticles supported on various materials have been shown to be effective catalysts, sometimes in the absence of traditional ligands. mdpi.com

For the Sonogashira coupling , phosphine ligands such as triphenylphosphine (B44618) (PPh₃) are commonly employed to stabilize the palladium(0) catalyst. beilstein-journals.orgbeilstein-journals.org However, research has focused on developing ligand-free systems or using alternative ligands to overcome some of the limitations of phosphines, such as their air sensitivity. Palladium-nitrogen complexes have also been shown to be effective, especially in copper-free Sonogashira reactions. libretexts.org

In the Suzuki-Miyaura reaction , the choice of ligand is crucial for promoting the different steps of the catalytic cycle, particularly the transmetalation step. A wide variety of phosphine ligands, from simple ones like PPh₃ to more sterically demanding and electron-rich ones like XPhos, have been used to great effect. researchgate.net Supported palladium catalysts, where the palladium is immobilized on a solid support, have also been developed to facilitate catalyst recovery and reuse in Suzuki-Miyaura couplings of iodobenzene. acs.orgnih.gov

The oxidative addition of an aryl halide to a palladium(0) complex is the initial and often rate-determining step in the catalytic cycles of the Heck, Sonogashira, and Suzuki-Miyaura reactions. nobelprize.org This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) complex. nobelprize.org

The reactivity of aryl halides in oxidative addition generally follows the order Ar-I > Ar-Br > Ar-Cl, which is consistent with the bond dissociation energies of the respective carbon-halogen bonds. This is why iodobenzene is a highly reactive substrate in these cross-coupling reactions.

Mechanistic studies have revealed that the oxidative addition of iodobenzene to palladium(0) can be complex. researchgate.net The reaction can proceed through different pathways depending on the nature of the ligands on the palladium center and the reaction conditions. For example, with certain phosphine ligands, the oxidative addition can occur via an associative mechanism, where the iodobenzene coordinates to the palladium complex before the C-I bond is broken. nih.gov In some cases, particularly with nitrogen-containing ligands, a cooperative mechanism involving two palladium(0) centers has been proposed for the oxidative addition of iodobenzene. researchgate.net

Kinetic studies have been instrumental in elucidating these mechanisms. For instance, the rate of oxidative addition of iodobenzene to various palladium(0) complexes has been measured using techniques like ³¹P NMR spectroscopy. nih.gov These studies have provided valuable insights into the electronic and steric effects of the ligands on the reaction rate. nih.gov

While transition metal catalysis dominates the field of cross-coupling reactions, there has been growing interest in the development of organocatalytic methods. These approaches avoid the use of potentially toxic and expensive metals.

One emerging area in organocatalysis is the use of base-promoted homolytic aromatic substitution (BHAS) for the formation of biaryls. rsc.org In this type of reaction, an aryl radical is generated from an aryl halide, which then adds to another aromatic ring. rsc.orgpitt.edu

A proposed general mechanism for the organocatalytic cross-coupling of iodobenzene involves the generation of a phenyl radical. beilstein-journals.org This radical can then add to another arene, like benzene (B151609), to form a cyclohexadienyl radical intermediate. beilstein-journals.org Deprotonation of this intermediate by a strong base, such as potassium tert-butoxide, leads to a radical anion. beilstein-journals.org This radical anion can then transfer an electron to another molecule of iodobenzene, propagating a radical chain reaction and forming the biphenyl product. beilstein-journals.org

In the context of BHAS, certain organic molecules can act as catalysts to facilitate the generation of the initial aryl radical. While the exact role of the organocatalyst is still under investigation, it is believed that they can act as single-electron-transfer (SET) mediators. beilstein-journals.org

For example, N,N'-dimethylethane-1,2-diamine (DMEDA) has been identified as an effective organocatalyst for the coupling of aryl iodides with arenes in the presence of a base. beilstein-journals.org It is proposed that the organocatalyst can accept an electron to form a radical anion, which then transfers the electron to the aryl halide to initiate the radical chain process. beilstein-journals.org Other nitrogen-containing organic molecules have also been explored as potential organocatalysts for these transformations. acs.org These reactions represent a promising metal-free alternative for the synthesis of biaryls from iodobenzene.

Homolytic Radical Aromatic Substitution Mechanisms

Metal-Organic Framework (MOF) Catalysis in Iodobenzene Reactions

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgsigmaaldrich.com Their high surface area, tunable porosity, and the presence of active metal sites make them effective heterogeneous catalysts for a variety of organic reactions involving iodobenzene. sigmaaldrich.commdpi.com

Palladium-containing MOFs have demonstrated significant catalytic activity. For instance, palladium nanoparticles incorporated into a Zr-based MOF (MOF-808) serve as an efficient heterogeneous catalyst for the Heck reaction. mdpi.com Similarly, palladium dichloride immobilized on a mixed-ligand MOF has been utilized for Suzuki coupling reactions. mdpi.com In one study, a palladium-salen-based microporous organic polymer was used as a catalyst in the Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid, achieving a 99% yield with good recyclability. rsc.org

Copper-based MOFs have also proven effective, particularly in C-N cross-coupling reactions. A Cu(II)-based MOF, Cu-TDPAT, has shown high catalytic activity in the Ullmann and Goldberg type C-N coupling reactions, such as the reaction between iodobenzene and imidazole. mdpi.com The high density of open copper sites within the framework is credited for its enhanced reactivity compared to homogeneous copper catalysts. mdpi.com Another well-known MOF, CuBTC, was active in the C-N coupling of iodobenzene with 5-methyl-2-(1H)-pyridone, although its stability under the reaction conditions was limited. mdpi.com

The performance of these MOF catalysts is often attributed to the high density of accessible metal active sites and the porous structure that can reduce diffusional limitations for substrates and products. mdpi.com

| MOF Catalyst System | Reaction Type | Substrates | Yield | Reference |

| Palladium-salen MOP | Suzuki-Miyaura Coupling | Iodobenzene, Phenylboronic acid | 99% | rsc.org |

| Pd-impregnated MIL-101 | Heck Reaction | Iodobenzene, Acrylic acid | Good activity | sigmaaldrich.com |

| Cu-TDPAT | C-N Coupling | Iodobenzene, Imidazole | High | mdpi.com |

| CuBTC | C-N Coupling | Iodobenzene, 5-methyl-2-(1H)-pyridone | 88% | mdpi.com |

| JNM-1 (Cu(I) CTU-based) | Sonogashira Coupling | Iodobenzene, 1,4-diethynylbenzene | 81% | chinesechemsoc.org |

Transition-Metal-Free Arylation Reactions Utilizing Iodonium (B1229267) Salts

Diaryliodonium salts, which can be prepared from aryl iodides like iodobenzene, serve as versatile arylation reagents in the absence of transition metal catalysts. rsc.orgnih.gov These reactions can proceed through several mechanistic pathways, including the formation of aryne intermediates or via radical mechanisms. nih.govnsf.gov

One common strategy involves the use of unsymmetrical diaryliodonium salts, such as aryl(mesityl)iodonium or aryl(TMP)iodonium (TMP = 2,4,6-trimethoxyphenyl) salts, to selectively transfer a specific aryl group. nsf.govbeilstein-journals.org The choice of the non-transferable group (e.g., mesityl or TMP) is crucial for directing the chemoselectivity of the arylation.

These transition-metal-free methods have been applied to the N-arylation of secondary amides and the O-arylation of phenols. rsc.orgbeilstein-journals.org For instance, aryl(TMP)iodonium salts, prepared in situ from aryl iodides, react with phenols to produce diaryl ethers in moderate to good yields. beilstein-journals.org Mechanistic studies have confirmed the involvement of benzyne (B1209423) species, generated in situ from the diaryliodonium salts, as key intermediates in some of these N-arylation reactions. rsc.org The reaction conditions, particularly the choice of base and solvent, play a critical role in the efficiency and outcome of these arylations. nsf.gov

| Arylation Reaction | Arylating Agent | Substrate | Product Type | Reference |

| N-Arylation | Diaryliodonium salt | Secondary amide | N-Aryl amide | rsc.org |

| O-Arylation | Aryl(TMP)iodonium salt | Phenol | Diaryl ether | beilstein-journals.org |

| C(sp³)-Arylation | Aryl(mesityl)iodonium salt | α-Fluoro-α-nitroacetamide | α-Aryl-α-fluoro-α-nitroacetamide | beilstein-journals.org |

| Arylation of Quinoxalines | Diaryliodonium salt | Quinoxaline (B1680401) | Arylated quinoxaline | nih.govbeilstein-journals.org |

C-H Activation Strategies with Iodobenzene

Iodobenzene-Catalyzed Oxidative C-H Functionalization

Iodobenzene can act as a catalyst in oxidative C-H functionalization reactions, where it is oxidized in situ to a hypervalent iodine(III) species. organic-chemistry.orgacs.org This reactive species then facilitates the desired C-H functionalization, such as amination or cyclization, before being reduced back to iodobenzene, thus completing the catalytic cycle. A common terminal oxidant used in these reactions is m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net

This strategy has been successfully employed for the synthesis of various heterocyclic compounds. For example, iodobenzene catalyzes the oxidative C-H amination of N-substituted amidines to form 1,2-disubstituted benzimidazoles at room temperature. acs.org Similarly, it has been used for the synthesis of phenanthridinones via oxidative C-H amidation. acs.org Another application is the oxidative cyclization of Michael adducts derived from activated methylene (B1212753) compounds and nitroolefins or chalcones, which yields highly functionalized cyclopropanes with high diastereoselectivity. organic-chemistry.org The proposed mechanism for these transformations typically involves the in situ generation of an iodine(III) species from iodobenzene, followed by ligand exchange with the substrate and subsequent reductive elimination to form the product. organic-chemistry.org

Remote Radical C-O Cross-Coupling Initiated by Iodobenzene

Iodobenzene can catalyze remote radical C-O cross-coupling reactions, providing a transition-metal-free pathway for the formation of C-O bonds. rsc.org An example of this is the synthesis of aryl sulfonate esters from aminoquinolines. rsc.org In this process, iodobenzene is thought to initiate a radical cascade. This unexpected reactivity demonstrates good to excellent yields at room temperature. rsc.org The use of an oxidant like m-CPBA can generate a hypervalent iodine species from iodobenzene, which then drives the catalytic cycle, potentially through radical pathways. researchgate.net This approach expands the utility of iodobenzene catalysis from ionic reactions to the realm of radical chemistry. researchgate.net

Mechanistic Insights into Iodobenzene-Mediated C-H Activation

The mechanism of iodobenzene-mediated C-H activation often involves the in situ formation of a hypervalent iodine(III) reagent. organic-chemistry.orgacs.org For instance, in iodoarene-catalyzed intramolecular sp³ C-H amination, iodobenzene is oxidized by an oxidant like m-CPBA. acs.org Density Functional Theory (DFT) calculations suggest that the reaction proceeds through an iodonium cation intermediate. acs.org The key step is an energetically concerted transition state involving hydride transfer, followed by spontaneous C-N bond formation. acs.org This pathway explains the observed retention of stereochemistry when the amination occurs at a chiral center. acs.org

In palladium-catalyzed C-H activation, iodobenzene derivatives, such as iodobenzene dibenzoates, can serve as both an oxidant and a source of the functional group. nih.gov The mechanism is proposed to involve a pyridyl-assisted C-H activation of the substrate with the palladium catalyst to form a cyclometalated intermediate. nih.gov This intermediate then undergoes oxidative addition with the iodobenzene derivative to form a high-valent palladium complex, which subsequently leads to the functionalized product. nih.gov

The photolysis of 1,2-diiodobenzene (B1346971) has been studied to understand benzyne formation, revealing that the C-I bonds break homolytically. rsc.orgchemrxiv.org This process can lead to the formation of benzyne and molecular iodine as ground-state products. rsc.orgchemrxiv.org

Radical Chemistry Initiated by Iodobenzene

Iodobenzene and its derivatives are effective precursors for generating radicals, which can then participate in a variety of synthetic transformations. The photolysis of iodobenzene can lead to the homolytic cleavage of the carbon-iodine bond, producing a phenyl radical and an iodine atom. pharmaseedltd.com This process has been utilized in isotopic exchange studies and highlights the role of iodine as a phenyl radical scavenger. pharmaseedltd.com

Hypervalent iodine reagents derived from iodobenzene, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), are well-established initiators for radical polymerization. jomardpublishing.com The thermal or photochemical decomposition of PhI(OAc)₂ generates acyloxy and iodanyl radicals. The acyloxy radical can then decarboxylate to produce a methyl radical, which acts as the actual initiator for the polymerization of monomers like methyl methacrylate. jomardpublishing.com

Iodobenzene can also be involved in radical chain processes. For example, the reaction of iodobenzene with t-butyl hypochlorite (B82951) proceeds via a free-radical chain mechanism to form iodobenzene t-butoxy chloride. The subsequent reactions of this product can involve iodonyl radicals as key chain-carrying species. cdnsciencepub.com Furthermore, iodobenzene derivatives have been used in radical-based C-H functionalization and atom transfer reactions, demonstrating the broad utility of iodobenzene in initiating radical chemistry. mdpi.comacs.org

Photoinduced Aryl-I Bond Dissociation and Radical Generation

The activation of the carbon-iodine bond in iodobenzene and its derivatives through photochemical means is a fundamental process for generating aryl radicals. researchgate.netacs.org This photoinduced dissociation is a key step in initiating a wide range of organic transformations. researchgate.netacs.org The cleavage of the C-I bond can be achieved either by direct UV light excitation of the iodoarene or through the use of photosensitizers that transfer energy to the molecule. acs.orgacs.org

Upon absorption of light, the C-I bond undergoes homolytic cleavage, resulting in the formation of a phenyl radical and an iodine atom. acs.orgrsc.org This process is highly efficient and has been studied using time-resolved spectroscopy. For instance, laser flash photolysis studies of (diacetoxyiodo)benzene show that it undergoes homolytic decomposition to produce iodanyl and acetyl radicals. researchgate.net The subsequent decarboxylation of the acetyl radical generates a methyl radical, which can initiate radical polymerization reactions. researchgate.net Similarly, picosecond laser photolysis of the diphenyliodonium (B167342) cation leads to its rapid breakdown into primary radical products, which then form iodobenzene and biphenyl. cdnsciencepub.com

Research into the UV photochemistry of iodobenzene has measured a delay of approximately 40 femtoseconds for the appearance of atomic iodine signals following excitation, a timescale that reflects the dynamics of the molecule as it moves along the dissociative potential energy surface. aip.org The generation of aryl radicals through this photo-activation strategy is synthetically useful, enabling reactions such as the cross-coupling of aryl iodides with alkenes under transition-metal-free conditions. researchgate.net

Table 1: Examples of Photoinduced Radical Generation from Iodobenzene Derivatives

| Derivative | Excitation Method | Primary Radical Intermediates | Subsequent Products/Reactions | Source(s) |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene | UV Irradiation | Iodanyl radical, Acetyl radical | Methyl radical (from decarboxylation), Polymerization initiation | researchgate.net |

| Diphenyliodonium cation | Picosecond Laser Photolysis | Phenyl radical, Phenyliodonium (B1259483) radical | Iodobenzene, Biphenyl | cdnsciencepub.com |

| Iodobenzene | UV Irradiation (268 nm) | Phenyl radical, Iodine atom | Used in cross-coupling with alkenes | aip.orgresearchgate.net |

Benzyne Formation from Diiodobenzene Photolysis

The photolysis of 1,2-diiodobenzene is a well-established method for generating benzyne, a highly reactive and synthetically valuable intermediate. rsc.orgrsc.org Detailed mechanistic studies have confirmed that the reaction proceeds via the homolytic cleavage of both C-I bonds. rsc.orgrsc.org A significant finding from these investigations is that benzyne is formed directly from an electronically excited state of 1,2-diiodobenzene, rather than through a stepwise process involving a 2-iodophenyl radical intermediate. rsc.orgrsc.orgresearchgate.net

Computational and experimental evidence supports a mechanism where, upon photoexcitation, 1,2-diiodobenzene undergoes a non-adiabatic deactivation to yield benzyne and molecular iodine as the ground-state products. rsc.orgrsc.orgchemrxiv.org The 2-iodophenyl radical, while also observed, is generated from a separate pathway involving the triplet excited state. rsc.orgrsc.org The direct formation of benzyne is described as a two-step process involving the concerted or near-concerted elimination of the two iodine atoms. rsc.orgchemrxiv.org

The energy required for C-I bond dissociation to form the 2-iodophenyl radical is calculated to be substantial, around 50 kcal/mol, which makes the pathway to benzyne via this radical intermediate less favorable than the direct route from the excited parent molecule. rsc.orgresearchgate.net

Key Mechanistic Findings for Benzyne Formation:

Precursor: 1,2-Diiodobenzene

Initiation: Photolysis (UV light)

Key Intermediate State: Excited state of 1,2-diiodobenzene

Products: Benzyne, Molecular Iodine (I₂)

Mechanism: Non-adiabatic deactivation, homolytic C-I bond cleavage. rsc.orgrsc.orgrsc.org

Alternative Pathway: Formation of 2-iodophenyl radical from the triplet excited state. rsc.org

Radical Intermediates in Iodobenzene-Catalyzed Transformations

Iodobenzene can act as a catalyst in various chemical transformations by facilitating the generation of radical intermediates. researchgate.net A notable example is the iodobenzene-catalyzed Minisci-type heteroarylation of unprotected alcohols. researchgate.net In this process, an oxidant like m-CPBA oxidizes iodobenzene to a hypervalent iodine species in situ. This active species then induces the homolytic cleavage of C-H or C-C bonds in the alcohol, generating alkoxy radicals that proceed to react with heteroarenes. researchgate.net

Recent research has highlighted the importance of transient iodanyl radicals, which are formally iodine(II) species, as key intermediates in reactions involving hypervalent iodine compounds. nih.gov These open-shell species are typically formed through the reductive activation of stable I(III) reagents. Mechanistic studies using techniques like spin-trapping EPR and DFT calculations have provided direct evidence for the involvement of acetate-stabilized iodanyl radicals in aerobic oxidations catalyzed by iodobenzene. nih.gov

The role of iodobenzene in generating radicals extends to electrochemical and photochemical systems. In certain electro-oxidative reactions, iodobenzene has been shown to function as a mediator or "catalyst" for the transformation of amides, a process believed to involve radical intermediates in a cyclic fashion. unl.edu Furthermore, in some palladium-catalyzed coupling reactions, photoactivation of the reaction mixture can induce the homolysis of the aryl-palladium bond formed from iodobenzene, generating aryl radicals that drive the subsequent coupling steps. nih.gov

Advanced Mechanistic and Kinetic Studies

The intricate details of reactions involving iodobenzene are often elucidated through a combination of advanced computational and experimental techniques. Quantum chemical calculations, electrochemical analysis, and kinetic studies provide deep insights into bond dissociation energies, reaction pathways, and the structures of transient intermediates and transition states.

Quantum Chemical Studies on C-I Bond Dissociation over Metal Clusters

The catalytic activation and dissociation of the C-I bond in iodobenzene on the surface of metal clusters have been extensively modeled using quantum chemical methods, particularly Density Functional Theory (DFT). acs.orgnih.gov These studies provide a molecular-level understanding of how the size, geometry, and charge of metal clusters influence their catalytic activity.

Investigations on subnanometer-sized gold clusters (e.g., Au₃, Au₄, Au₁₄, Au₂₀) revealed that iodobenzene primarily interacts with the cluster via the lone pair of electrons on the iodine atom. acs.org The efficiency of C-I bond activation was found to be highly dependent on the cluster's structure; small, planar gold clusters were more effective catalysts, exhibiting lower activation barriers for the dissociation. acs.org Conversely, clusters with large HOMO-LUMO gaps were identified as poor catalysts, a phenomenon attributed to quantum size effects. acs.org While cationic gold clusters bind iodobenzene more strongly, they paradoxically show higher activation energies for the C-I bond cleavage. acs.org

Similar DFT studies have been performed on other metallic systems, such as niobium metcar clusters (Nb₈C₁₂). nih.gov These calculations detailed the reaction mechanism and the complete energy profile for C-I bond dissociation on both neutral and cationic metcars. The cationic niobium cluster was found to have a lower activation barrier than its neutral counterpart, a difference explained by the smaller SOMO-LUMO gap in the cationic species. nih.gov These computational findings are crucial for the rational design of novel cluster-based catalysts.

Table 2: DFT Findings on C-I Bond Dissociation of Iodobenzene on Metal Clusters

| Metal Cluster | Key Interaction Site | Factors Enhancing Catalysis | Factors Hindering Catalysis | Source(s) |

|---|---|---|---|---|

| Gold (Auₙ) | Iodine lone pair | Small, planar cluster geometry | Large HOMO-LUMO gap, Cationic charge (higher barrier) | acs.org |

| Niobium Metcar (Nb₈C₁₂) | N/A | Cationic charge (lower barrier) | Neutral cluster (higher barrier) | nih.gov |

Electrochemical and Kinetic Investigations of Iodobenzene Oxidation

Electrochemical methods coupled with kinetic analysis are powerful tools for probing the mechanism of iodobenzene oxidation. scilit.com Such studies are fundamental to the development of electrosynthetic routes to valuable hypervalent iodine reagents. cardiff.ac.ukresearchgate.net

Cyclic voltammetry (CV) is frequently employed to characterize the redox behavior of iodobenzene. Studies using CV at various scan rates have demonstrated that the oxidation of iodobenzene is typically a diffusion-controlled process. chinesechemsoc.org In the context of electrochemically driven coupling reactions where iodobenzene is the iodine source, kinetic experiments, including kinetic isotope effect studies, have been instrumental. For example, in certain C-H/C-H coupling reactions, the reaction rate was found to have a zero-order dependence on the concentration of iodobenzene, indicating that once iodobenzene is oxidized to the active hypervalent iodine species, it is no longer involved in the turnover-limiting step of the catalytic cycle. chinesechemsoc.org

Computational Modeling of Reaction Pathways and Transition States in Iodobenzene Chemistry

Computational modeling, primarily using DFT, has become an indispensable tool for mapping the complex potential energy surfaces of reactions involving iodobenzene. acs.org These theoretical studies allow for the detailed characterization of reaction pathways, intermediates, and, crucially, the high-energy transition states that govern reaction rates and selectivity. scilit.comrhhz.netresearchgate.net

For example, in the copper-catalyzed trifluoromethylation of iodobenzene, computational analysis of four distinct potential mechanisms—σ-bond metathesis, concerted oxidative addition-reductive elimination, iodine atom transfer, and single-electron transfer—was performed to identify the most energetically favorable pathway. rhhz.net Similarly, the complex "halogen dance" isomerization reactions of iodobenzene derivatives have been modeled, leading to the proposal of novel iodo-bridged transition states that explain the observed rearrangements. researcher.liferesearchgate.net

The power of computational modeling is also evident in its application to photocatalysis. The entire reaction mechanism for benzyne formation from the photolysis of 1,2-diiodobenzene has been elucidated using time-dependent DFT (TD-DFT) and other ab initio methods, providing a clear picture of the excited-state dynamics. rsc.org Furthermore, computational workflows are now being designed to accelerate catalyst discovery. By using the calculated transition state structure of a known reaction involving iodobenzene, such as the Ullmann–Goldberg reaction, as a template, large structural databases can be searched for new, potentially more effective ligands. rsc.org These models provide deep mechanistic understanding that is often difficult to obtain through experimental means alone. acs.orguab.catresearchgate.net

Kinetic Studies of Iodobenzene Reactions (e.g., with Hydrogen Iodide)

The study of reaction kinetics is fundamental to understanding the mechanisms of chemical transformations involving iodobenzene. Kinetic investigations provide critical data on reaction rates, the influence of reactant concentrations, and the energetic barriers to reaction, thereby offering insights into the step-by-step molecular pathways.

Reaction with Hydrogen Iodide

A notable kinetic study investigated the gas-phase reaction of iodobenzene with hydrogen iodide over a temperature range of 375–500°C. capes.gov.brresearchgate.netresearchgate.net The research found that the reaction proceeds through a free-radical mechanism. capes.gov.brresearchgate.netresearchgate.net

The proposed mechanism involves the following steps:

Initiation: Reversible dissociation of iodine molecules. I₂ + M ⇌ 2I + M

Propagation Step 1: Reaction of an iodine atom with iodobenzene to form a phenyl radical and an iodine molecule. capes.gov.brresearchgate.net C₆H₅I + I ⇌ C₆H₅• + I₂

Propagation Step 2: Reaction of the phenyl radical with hydrogen iodide to form benzene and an iodine atom. capes.gov.brresearchgate.net C₆H₅• + HI ⇌ C₆H₆ + I

The kinetic data from this study were consistent with this free-radical mechanism, leading to the determination of the rate equation for the primary propagation step (C₆H₅I + I → C₆H₅• + I₂). The Arrhenius equation for the rate constant, k₁, was reported as:

log k₁ (L mol⁻¹ s⁻¹) = (11.36 ± 0.06) - (28.4 ± 0.2)/θ

where θ = 2.303RT kcal/mol. capes.gov.brresearchgate.netresearchgate.net This equation allows for the calculation of the rate constant at various temperatures within the studied range.

Other Kinetic Studies

Kinetic investigations have also been performed on other reactions involving iodobenzene, such as isotopic exchange reactions and palladium-catalyzed couplings.

Iodide Exchange Reactions: The exchange reaction of iodide ions with iodobenzene in acetonitrile (B52724) was found to follow first-order kinetics. capes.gov.br The activation energy for this reaction was determined to be approximately 25 kcal/mol. capes.gov.br This suggests a rate-determining step that is independent of the sodium iodide concentration under the studied conditions.

Heck Reaction: Kinetic studies of the Heck reaction, for example, the arylation of an olefin like but-3-en-2-ol with iodobenzene catalyzed by palladium acetate, have been conducted. These studies allow for the determination of the reaction order and the calculation of rate constants for the formation of different products. In the Heck reaction between iodobenzene and n-butyl acrylate (B77674), the entropy of activation was found to be -43 ± 8 J mol⁻¹ K⁻¹, which is consistent with an associative process in the oxidative addition step.

These kinetic studies are crucial for optimizing reaction conditions and for the rational design of catalysts and synthetic protocols involving iodobenzene.

Applications of Iodobenzene in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds

The unique reactivity of iodobenzene-derived reagents has been harnessed to develop novel synthetic routes to a variety of important heterocyclic scaffolds.

Iodobenzene can be employed as a catalyst in the oxidative cyclization of vinylogous esters to generate spirofuran and benzopyran heterocycles. rsc.orgnih.govrsc.org This method offers a significant advancement by allowing for the rapid construction of complex molecular skeletons in good to excellent yields. rsc.orgnih.gov The reaction typically utilizes 5–20 mol% of iodobenzene in conjunction with a stoichiometric oxidant like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov

The underlying mechanism involves the in situ formation of a hypervalent iodine(III) species from iodobenzene and the oxidant. rsc.org This active species then oxidizes the electron-rich aromatic ring of the vinylogous ester substrate, which is subsequently trapped by the nucleophilic vinylogous ester moiety to form the cyclized product. rsc.org This catalytic approach presents advantages over stoichiometric methods and represents a novel application of hypervalent iodine-mediated reactions. rsc.org The process is effective for vinylogous esters containing electron-rich benzyl (B1604629) groups, leading to either spirocyclic furans or ring-fused benzopyrans. rsc.orgrsc.org

Table 1: Iodobenzene-Catalyzed Oxidative Cyclization

| Starting Material | Reagents | Product Type | Yield |

|---|---|---|---|

| Vinylogous esters with p-methoxy benzyl groups | 5–20 mol% Iodobenzene, m-CPBA | Spirofuran | Good to Excellent rsc.orgnih.gov |

Hypervalent iodine reagents derived from iodobenzene are instrumental in the synthesis of quinoxaline (B1680401) derivatives. o-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, effectively catalyzes the synthesis of quinoxalines from the condensation of 1,2-diketones and o-phenylenediamines at room temperature, producing high yields. semanticscholar.org An iodobenzene-catalyzed domino route has also been developed to synthesize quinoxalines directly from simple ketones and o-phenylenediamines in a one-pot reaction. researchgate.net

In the realm of imidazolidinone synthesis, hypervalent alkynyl iodine compounds, which can be generated from iodobenzene precursors, have been used. These reagents react with diamides through a double Michael addition to efficiently form 4-imidazolidinones. researchgate.net This method demonstrates the utility of hypervalent iodine compounds as electrophilic synthons for constructing complex heterocycles. researchgate.net

Iodobenzene-derived reagents provide a facile route for the α-azidation of ketones. The process often involves the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), which can be generated in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid. mdpi.com Ketones react with HTIB to form an α-tosyloxy ketone intermediate, which is then treated with sodium azide (B81097) in a one-pot procedure to yield the corresponding α-azido ketone. mdpi.com This method is a valuable alternative to traditional methods that use α-halo ketones. mdpi.com

Furthermore, phenyliodonium (B1259483) diacetate (PIDA), another hypervalent iodine(III) reagent, facilitates the oxysulfonyloxylation of alkynes to produce α-sulfonyloxyketones. rsc.org These α-sulfonyloxyketones are key intermediates that can be subsequently converted to α-azido ketones. rsc.org

A novel hypervalent iodine(III/V) oxidant, prepared from the reaction of o-nitroiodobenzene with m-CPBA in acetic acid, has proven effective in the synthesis of 2-unsubstituted 2H-azirines. rsc.orgnih.govnih.govrsc.org This transformation proceeds via an intramolecular oxidative azirination. rsc.orgnih.govrsc.org The presence of the ortho-nitro group on the iodobenzene is crucial for stabilizing the unique mixed-valence iodine structure. rsc.orgnih.govnih.govrsc.org This specific oxidant has enabled the efficient synthesis of a class of 2H-azirines that were not readily accessible using previously known hypervalent iodine reagents. rsc.orgnih.govnih.govrsc.org The proposed mechanism involves the reaction of an enamine substrate with the hypervalent iodine reagent, followed by isomerization and intramolecular azirination, regenerating o-nitroiodobenzene as a by-product. nih.govrsc.org

The hypervalent iodine reagent [hydroxy(tosyloxy)iodo]benzene (HTIB) is utilized in a significant modification of the classic Hantzsch thiazole (B1198619) synthesis. thieme-connect.comresearchgate.net This method allows for a one-pot synthesis of 4-substituted 2-amino- or 2-(arylamino)thiazoles by reacting ketones with HTIB and thioureas. thieme-connect.comresearchgate.net Similarly, this approach has been extended to the synthesis of selenazoles using selenoureas. thieme-connect.comresearchgate.net The reaction proceeds through the in situ formation of an α-tosyloxy ketone, which then condenses with the thiourea. connectjournals.comresearchgate.net

This methodology also provides a valuable modification to Marckwald's synthesis of 2-mercaptoimidazoles. thieme-connect.comclockss.org The use of HTIB offers a convenient route to these important heterocyclic systems. thieme-connect.com

Hypervalent iodine reagents derived from iodobenzene are employed in the synthesis of 2-aroylcoumaran-3-ones. The oxidation of o-aroyloxyacetophenones with [hydroxy(tosyloxy)iodo]benzene (HTIB) yields 2-aroyloxy-α-tosyloxyacetophenones. clockss.org These intermediates undergo a Baker-Venkataraman rearrangement to furnish the desired 2-aroylcoumaran-3-ones. clockss.org

In flavonoid synthesis, iodobenzene is utilized in the Heck coupling reaction. This pathway involves the coupling of an aryl α,β-unsaturated ketone with iodobenzene to form a chalcone (B49325) intermediate. mdpi.com Chalcones are versatile precursors that can be subsequently cyclized to form various classes of flavonoids, including flavanones and flavonols, through oxidative cyclization reactions. mdpi.com

Applications in Modified Hantzsch Thiazole and Marckwald's Imidazole Synthesis

Stereoselective Transformations Utilizing Chiral Iodoarenes

Chiral hypervalent iodine reagents have become powerful tools in asymmetric synthesis, facilitating a variety of stereoselective transformations under mild conditions. rsc.orgthieme-connect.com The design of these reagents often involves incorporating a chiral auxiliary into the iodoarene backbone, which allows for the transfer of chirality during the reaction. thieme-connect.com These reagents have proven effective in achieving high enantiomeric excess in several types of reactions, including the dearomatization of phenols, functionalization of alkenes, and α-functionalization of ketones. rsc.orgthieme-connect.com

The development of chiral hypervalent iodine catalysts represents a significant advancement, moving from stoichiometric to catalytic amounts of the chiral iodoarene. rsc.orgsioc-journal.cn This catalytic approach enhances the sustainability and practicality of these transformations. sioc-journal.cn Various structurally diverse chiral iodoarenes have been synthesized and successfully employed as precatalysts in enantioselective reactions. rsc.org For instance, lactate-based chiral hypervalent iodine reagents are among the most successful and widely reported catalysts. cardiff.ac.uk These are typically synthesized by coupling lactic acid derivatives with iodophenol or iodoresorcinol. cardiff.ac.uk Other notable examples include spirobiindane-based iodoarenes and C–N axially chiral hypervalent iodine reagents. thieme-connect.comresearchgate.net

Research has demonstrated the application of these chiral reagents in key synthetic transformations. For example, they have been used in the enantioselective hydroxylative dearomatization of phenols to produce o-quinol derivatives. cardiff.ac.uk Additionally, they have been employed in the catalytic enantioselective spirocyclization of naphthol derivatives. cardiff.ac.uk The continuous development of new chiral iodoarene scaffolds aims to improve enantioselectivity and broaden the scope of their application in complex molecule synthesis. sioc-journal.cnacs.org

Role as an Arylating and Oxidizing Agent in Functional Group Transformations

Iodobenzene and its hypervalent derivatives are versatile reagents in organic synthesis, acting as both arylating and oxidizing agents to facilitate a wide range of functional group transformations. organic-chemistry.orgwikipedia.org Their stability, selectivity, and relatively low toxicity make them attractive alternatives to many heavy metal-based reagents. organic-chemistry.orgseemafinechem.com

Oxidation of Alcohols to Carbonyl Compounds

Hypervalent iodine compounds, derived from iodobenzene, are highly effective reagents for the oxidation of alcohols to carbonyl compounds. rsc.orgbeilstein-journals.org Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene (PhIO) are commonly used for this purpose. wikipedia.org The oxidation is often performed in the presence of a catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which enhances the reaction's efficiency and selectivity. beilstein-journals.orgthieme-connect.com This system allows for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. beilstein-journals.orgorganic-chemistry.org

The reaction conditions can be tuned to achieve chemoselectivity. For instance, the TEMPO/iodobenzene dichloride system has been shown to preferentially oxidize secondary alcohols over primary alcohols. thieme-connect.com In contrast, the iodobenzene diacetate/TEMPO system tends to favor the oxidation of primary alcohols. thieme-connect.com Furthermore, the use of solid-supported hypervalent iodine catalysts has been explored to facilitate catalyst recovery and reuse, contributing to greener chemistry. rsc.org The oxidation of 1,2-diols with iodobenzene dichloride can yield either α-hydroxy ketones or α-diketones, depending on the stoichiometry of the oxidant used. organic-chemistry.org

The proposed mechanism for these oxidations often involves the in-situ generation of a hypervalent iodine(III) species that oxidizes TEMPO to its oxoammonium salt. thieme-connect.com This salt is the active oxidant that converts the alcohol to the corresponding carbonyl compound. thieme-connect.com

α-Functionalization of Enolizable Carbonyl Compounds

Hypervalent iodine(III) reagents are instrumental in the α-functionalization of enolizable carbonyl compounds. wikipedia.orgseemafinechem.com These reactions proceed through the formation of an iodine(III) enolate intermediate, which can then react with various nucleophiles. wikipedia.orgseemafinechem.com This methodology provides a direct route to α-substituted carbonyl compounds. connectjournals.com

A significant application in this area is the α-tosyloxylation of ketones. organic-chemistry.orgorganic-chemistry.org Reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB), which can be generated in situ from iodobenzene, m-chloroperbenzoic acid (mCPBA), and p-toluenesulfonic acid (PTSA), are effective for this transformation. organic-chemistry.orgthieme-connect.com This catalytic approach avoids the need for stoichiometric amounts of pre-formed hypervalent iodine reagents. organic-chemistry.org The reaction is applicable to a wide range of ketones, including alkyl aryl ketones and dialkyl ketones, affording α-tosyloxy ketones which are valuable precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

The development of chiral iodoarene catalysts has enabled the enantioselective α-tosyloxylation of ketones, although achieving high enantiomeric excess can be challenging due to the potential for product racemization. cardiff.ac.ukresearchgate.net Spirobiindane-based chiral iodoarenes have been used as catalysts in these reactions, yielding synthetically useful α-tosyloxylated ketones. researchgate.net

Phenylselenation Reactions

Iodobenzene diacetate (PIDA) has been employed to mediate the metal-free C(sp2)-H phenylselenation of various heterocyclic compounds, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, using diphenyl diselenide as the selenium source. mdpi.comresearchgate.netarkat-usa.org This method provides a direct route to aryl-Se-heteroaryl compounds, which are of interest for their potential pharmacological activities. mdpi.com The reaction proceeds with a broad substrate scope and generally affords good to excellent yields in short reaction times. mdpi.comarkat-usa.org

The proposed mechanism involves a ligand exchange between PIDA and diphenyl diselenide to form a phenylseleno-iodinane intermediate. mdpi.com This intermediate can then undergo reductive elimination of iodobenzene to generate an electrophilic benzeneselenenyl species, which is subsequently attacked by the heterocycle to yield the phenylselenated product. mdpi.com Additionally, copper-catalyzed reactions involving iodobenzene, elemental selenium, and epoxides have been developed to synthesize β-hydroxyselenides. acs.org

Carbazolyl Azide Synthesis from Aldehydes using Iodobenzene Dichloride

Iodobenzene dichloride (PhICl₂), in combination with sodium azide (NaN₃), provides an effective method for the synthesis of carbamoyl (B1232498) azides directly from aldehydes. organic-chemistry.orgresearchgate.net This transformation is applicable to a variety of both aliphatic and aromatic aldehydes, converting them into the corresponding carbamoyl azides in good to excellent yields. organic-chemistry.orgresearchgate.net Carbamoyl azides are valuable synthetic intermediates that can be readily converted into other functional groups like amines and ureas. organic-chemistry.org